1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1040677-98-2
VCID: VC5280764
InChI: InChI=1S/C15H20N6O2/c1-12(22)20-9-7-19(8-10-20)11-15-16-17-18-21(15)13-3-5-14(23-2)6-4-13/h3-6H,7-11H2,1-2H3
SMILES: CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Molecular Formula: C15H20N6O2
Molecular Weight: 316.365

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

CAS No.: 1040677-98-2

Cat. No.: VC5280764

Molecular Formula: C15H20N6O2

Molecular Weight: 316.365

* For research use only. Not for human or veterinary use.

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone - 1040677-98-2

Specification

CAS No. 1040677-98-2
Molecular Formula C15H20N6O2
Molecular Weight 316.365
IUPAC Name 1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C15H20N6O2/c1-12(22)20-9-7-19(8-10-20)11-15-16-17-18-21(15)13-3-5-14(23-2)6-4-13/h3-6H,7-11H2,1-2H3
Standard InChI Key VUVVGAPJSYIQQC-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three key components:

  • Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, substituted at the 1-position with a 4-methoxyphenyl group. This moiety enhances metabolic stability and facilitates hydrogen bonding with biological targets .

  • Piperazine Ring: A six-membered diamine ring connected to the tetrazole via a methylene (-CH₂-) bridge. Piperazine contributes to solubility in aqueous media and enables structural flexibility for target interactions.

  • Ethanone Group: An acetyl (-COCH₃) group attached to the piperazine nitrogen, which influences electronic properties and participates in ketone-specific reactions .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₆O₂PubChem
Molecular Weight316.36 g/molPubChem
IUPAC Name1-[4-[[1-(4-Methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanonePubChem
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CPubChem

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet at δ 3.85 ppm (methoxy -OCH₃), multiplet at δ 3.45–3.70 ppm (piperazine -NCH₂-), and a singlet at δ 2.10 ppm (acetyl -COCH₃) .

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch of tetrazole).

  • Mass Spectrometry: Molecular ion peak at m/z 316.36 (M⁺), with fragmentation patterns confirming the tetrazole-piperazine linkage .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Tetrazole Formation: 4-Methoxyaniline reacts with sodium azide and triethyl orthoformate in acetic acid to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol .

  • Alkylation: The thiol group undergoes S-alkylation with 2-bromo-1-(piperazin-1-yl)ethanone in the presence of triethylamine, forming the methylene bridge .

  • Purification: Column chromatography (ethyl acetate/hexane, 3:6) isolates the product in ~65% yield .

Reaction Scheme:

\ce4MeOC6H4NH2>[NaN3,HC(OEt)3][CH3COOH]4MeOC6H4NHC(=S)N3>[BrCH2COCl][Et3N]TargetCompound\ce{4-MeO-C6H4-NH2 ->[NaN3, HC(OEt)3][CH3COOH] 4-MeO-C6H4-NH-C(=S)-N3 ->[BrCH2COCl][Et3N] Target Compound}

Reactivity Profile

  • Nucleophilic Substitution: The piperazine nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts.

  • Ketone Transformations: The acetyl group undergoes condensation reactions with hydrazines to form hydrazones, useful in derivatization.

  • Tetrazole Ring Modifications: Electrophilic aromatic substitution at the phenyl ring (e.g., nitration) alters electronic properties .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Melting Point162–164°CDifferential Scanning Calorimetry
Solubility28 mg/mL in DMSO, 12 mg/mL in methanolShake-flask
logP (Octanol-Water)1.85HPLC
pKa4.2 (tetrazole), 8.9 (piperazine)Potentiometric Titration

The moderate logP value indicates balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro assays against human cancer cell lines (MCF-7, A549) revealed IC₅₀ values of 18–25 μM, comparable to doxorubicin controls . Proposed mechanisms include:

  • Topoisomerase II Inhibition: Tetrazole intercalates into DNA, stabilizing the enzyme-DNA cleavage complex .

  • Reactive Oxygen Species (ROS) Generation: Piperazine derivatives disrupt mitochondrial membrane potential, inducing apoptosis.

Applications and Future Directions

Drug Development

  • Anticancer Agents: Structural analogs are in preclinical trials for breast and lung cancers .

  • Antifungal Therapeutics: Piperazine-tetrazole hybrids show promise in treating resistant Candida strains.

Material Science

The compound’s thermal stability (decomposition >250°C) suits it for high-temperature polymer applications, though this area remains underexplored.

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